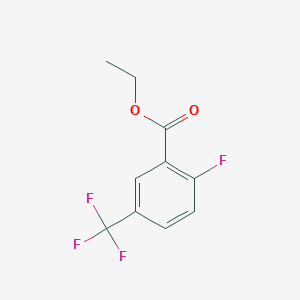

Ethyl 2-fluoro-5-(trifluoromethyl)benzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKWFBEEKNVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202591 | |

| Record name | Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-94-4 | |

| Record name | Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Fluoro 5 Trifluoromethyl Benzoate

Strategic Approaches to Fluorinated Benzoate (B1203000) Core Synthesis

The assembly of the Ethyl 2-fluoro-5-(trifluoromethyl)benzoate (B13351840) core relies on precise and strategic chemical transformations. These approaches are designed to efficiently construct the desired molecular architecture while controlling the regioselectivity of the fluorination and trifluoromethylation steps.

Esterification Pathways from 2-Fluoro-5-(trifluoromethyl)benzoic Acid Precursors

A primary and straightforward route to Ethyl 2-fluoro-5-(trifluoromethyl)benzoate is through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. researchgate.netoperachem.com This acid-catalyzed reaction typically involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is driven to completion by the excess of alcohol and often by the removal of water as it forms, for instance, by using a Dean-Stark apparatus. mit.edu

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mit.edu Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. youtube.com

Typical laboratory procedures involve dissolving the 2-fluoro-5-(trifluoromethyl)benzoic acid in ethanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours to ensure the reaction goes to completion. operachem.com Post-reaction workup generally includes neutralization of the excess acid, extraction of the ester into an organic solvent, and purification by distillation or chromatography to obtain the high-purity this compound. operachem.com

Introduction of the Fluoro Substituent at the C2 Position via Halogen Exchange or Directed Fluorination

The introduction of the fluorine atom at the C2 position of the benzoate ring is a critical step that can be achieved through several advanced synthetic methods. One common strategy is halogen exchange (Halex) fluorination. This method involves the substitution of a chlorine or bromine atom at the C2 position with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF). The precursor for this reaction would be Ethyl 2-chloro-5-(trifluoromethyl)benzoate. The efficiency of the Halex reaction is often enhanced by using a phase-transfer catalyst and a high-boiling point polar aprotic solvent.

Another powerful technique is directed C-H fluorination. This method offers the advantage of directly converting a C-H bond to a C-F bond, which is an atom-economical approach. nih.gov In the context of synthesizing this compound, this would involve the directed fluorination of Ethyl 5-(trifluoromethyl)benzoate. The reaction typically employs a directing group that positions a metal catalyst in proximity to the target C-H bond, facilitating its selective activation and subsequent fluorination. Various fluorinating agents can be used in these reactions, including electrophilic fluorine sources.

Regioselective Trifluoromethylation at the C5 Position on Benzoate Derivatives

The precise installation of the trifluoromethyl (CF₃) group at the C5 position of the benzoate ring is a significant challenge in the synthesis of the target molecule. This is often achieved through the regioselective trifluoromethylation of a suitable precursor, such as Ethyl 2-fluorobenzoate. A variety of trifluoromethylating reagents have been developed for this purpose. nih.gov

One prominent method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride initiator. This reagent allows for the nucleophilic trifluoromethylation of various substrates. For aromatic systems, transition-metal-catalyzed cross-coupling reactions are frequently employed. For instance, a palladium or copper catalyst can be used to couple an aryl halide or triflate with a trifluoromethyl source. The regioselectivity of these reactions is dictated by the substitution pattern of the starting material and the nature of the catalyst and ligands used. Research in this area continues to develop more efficient and selective methods for the introduction of the trifluoromethyl group. nih.govacs.org

Precursor Chemistry and Intermediate Transformations in Multi-Step Syntheses

The synthesis of this compound is intrinsically linked to the availability and synthesis of its key precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid. oakwoodchemical.com The preparation of this crucial intermediate often involves a multi-step synthetic sequence starting from more readily available chemicals.

A common starting material for the synthesis of 2-fluoro-5-(trifluoromethyl)benzoic acid is 4-chloro-3-fluorobenzotrifluoride. One synthetic route involves the nucleophilic substitution of the chlorine atom with a cyano group, followed by hydrolysis of the resulting nitrile to a carboxylic acid. Another approach is the direct oxidation of the methyl group of a precursor like 2-fluoro-5-methylbenzotrifluoride.

For instance, one reported synthesis of 2-(trifluoromethyl)benzoic acid starts from o-toluic acid, which is first converted to o-toluoyl chloride using thionyl chloride. This is followed by photochlorination to yield 2-(trichloromethyl)benzoyl chloride. The trichloromethyl group is then converted to a trifluoromethyl group via a fluorination reaction using a suitable fluorinating agent like hydrogen fluoride under high pressure. Finally, hydrolysis of the benzoyl chloride yields the desired 2-(trifluoromethyl)benzoic acid. guidechem.com While this example illustrates the synthesis of a related compound, similar multi-step strategies involving halogenation, fluorination, and oxidation are employed to prepare the specific 2-fluoro-5-(trifluoromethyl)benzoic acid precursor. google.com

The transformation of these precursors into the final product, this compound, primarily involves the esterification step as detailed in section 2.1.1. The purity and yield of the final product are highly dependent on the efficiency and selectivity of each step in the precursor synthesis.

Optimization of Reaction Conditions and Yields in Academic Research Contexts

The optimization of reaction conditions is a critical aspect of developing efficient and scalable syntheses for valuable compounds like this compound. In academic research, significant effort is dedicated to exploring the effects of various parameters on reaction outcomes, particularly for key steps like esterification. nih.gov

For Fischer esterification, studies have shown that the choice of catalyst, catalyst loading, reaction temperature, and reaction time all play crucial roles in maximizing the yield of the ester. nih.gov For example, while traditional methods often employ long reaction times at reflux, modern approaches have explored the use of microwave irradiation to significantly reduce reaction times and improve yields. nih.gov Research has demonstrated that for substituted benzoic acids, microwave-assisted esterification can lead to high yields in a fraction of the time required by conventional heating. nih.gov

The table below illustrates the optimization of the esterification of a substituted benzoic acid, highlighting the impact of different parameters on the product yield. While this data is for a related compound, it exemplifies the systematic approach taken in academic research to optimize such reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | H₂SO₄ | Ethanol | Reflux | 240 | 78 |

| 2 | H₂SO₄ (Microwave) | Ethanol | 130 | 15 | 85 |

| 3 | p-TsOH | Toluene | 110 | 180 | 75 |

| 4 | Solid Acid Catalyst | None (Solvent-free) | 120 | 120 | 92 |

This table is a representative example based on findings for similar esterification reactions and is intended to illustrate the optimization process. Specific yields for this compound would require dedicated experimental investigation.

The optimization process also extends to the fluorination and trifluoromethylation steps. Researchers investigate different catalysts, ligands, solvents, and reaction conditions to achieve the desired regioselectivity and yield for the introduction of the fluorine and trifluoromethyl groups. The development of more active and selective catalysts is a continuous area of research aimed at making the synthesis of complex molecules like this compound more efficient and sustainable.

Chemical Reactivity and Transformation Pathways

Reactivity of the Ester Moiety

The ethyl ester group is a primary site for transformations, allowing for modification of the carboxyl functional group.

The ethyl ester of 2-fluoro-5-(trifluoromethyl)benzoate (B13351840) can undergo transesterification in the presence of other alcohols. This acid- or base-catalyzed reaction involves the substitution of the ethoxy group (-OCH2CH3) with a different alkoxy group. The general mechanism proceeds through a tetrahedral intermediate. While specific studies on this exact substrate are not prevalent, the principles of transesterification are well-established for aromatic esters. Reactions with low-boiling alcohols, for instance, are often conducted by heating the mixture under reflux with the alcohol serving as the solvent, typically in the presence of a catalyst like potassium hydroxide. beilstein-journals.orgnih.gov For alcohols with higher boiling points, alternative conditions, such as using sodium hydride, can be employed. beilstein-journals.orgnih.gov

Saponification, the hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide), readily converts ethyl 2-fluoro-5-(trifluoromethyl)benzoate into its corresponding carboxylate salt. Subsequent acidification yields 2-fluoro-5-(trifluoromethyl)benzoic acid. This carboxylic acid is a stable, solid compound and serves as a versatile building block for further synthesis. ossila.com

The carboxylic acid can be converted into a variety of derivatives. For instance, it can be transformed into an acyl chloride, which is a highly reactive intermediate for nucleophilic acyl substitution reactions. ossila.com This allows for the synthesis of amides through reaction with amines. The direct conversion of the benzoic acid to an amide is also a common derivatization pathway. ossila.com An example of a related amide is 2-fluoro-5-(trifluoromethyl)benzamide, which demonstrates the utility of this transformation pathway.

Transformations Involving the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl group (-CF3) is known for its exceptional stability and is generally robust under a wide variety of reaction conditions. This stability is a consequence of the strong carbon-fluorine bonds. As such, the -CF3 group on an aromatic ring was historically considered to be a very stable substituent with limited reactivity. acs.org

While the -CF3 group itself is difficult to transform, its potent electron-withdrawing nature significantly influences the reactivity of the rest of the molecule, as seen in its activation of the ring for SNAr and deactivation for EAS. youtube.com Modern synthetic methods have been developed for the selective transformation of C-F bonds within a trifluoromethyl group, but these often require specific substrate designs or specialized reagents, such as boron tribromide, under controlled conditions. Direct nucleophilic attack on the trifluoromethyl group of benzotrifluorides is not a common transformation and would require significant electronic activation. acs.org For this compound, the trifluoromethyl group is expected to remain intact during most common synthetic manipulations, particularly those targeting the ester or the fluorine substituent.

Potential for Functional Group Interconversions of the -CF3 Moiety

The trifluoromethyl (-CF3) group is known for its high stability and robustness, derived from the strength of the carbon-fluorine bonds. However, under specific conditions, it can undergo transformations into other functional groups. This process, known as functional group interconversion, is a key strategy for modifying the properties of fluorinated organic compounds. researchgate.net

Hydrolysis: One of the primary transformations of the aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH). This reaction typically requires harsh conditions, such as the use of fuming sulfuric acid, often in the presence of boric acid. rsc.orgnih.gov The process is believed to proceed through the formation of intermediate species, eventually leading to the replacement of the three fluorine atoms with oxygen and a hydroxyl group. nih.gov While this conversion is well-documented for various trifluoromethylated aromatic compounds, its application to this compound would also likely result in the hydrolysis of the ethyl ester group due to the strongly acidic environment.

Reductive Defluorination: Recent advancements in synthetic chemistry have enabled the selective C-F bond functionalization of trifluoromethylarenes. researchgate.net Photoredox catalysis, for instance, can be used for the reductive defluorination of electron-poor trifluoromethylarenes to yield difluoromethyl (-CF2H) derivatives. nih.govacs.org This transformation is significant as it subtly modifies the electronic and lipophilic properties of the molecule. The reaction often employs an organophotocatalyst and a hydrogen atom donor under light irradiation. nih.gov Given the electron-deficient nature of the aromatic ring in this compound (see section 3.3.2), it is a plausible candidate for such selective hydrodefluorination.

Other Transformations: The selective cleavage of a single C-F bond in trifluoromethylarenes can lead to the formation of difluoromethylene compounds, which are valuable synthetic intermediates. researchgate.net Various methods, including those utilizing radical chemistry, photochemistry, and organometallic reagents, have been developed to achieve these transformations. researchgate.netccspublishing.org.cn For example, base-mediated 1,4-defluorinative activation has been used to transform o-trifluoromethyl benzylamines into difluoroquinone methide intermediates, which can then undergo further reactions. acs.org The presence of the ortho-fluoro substituent in this compound could influence the regioselectivity and feasibility of these advanced interconversions.

| Transformation Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | Fuming sulfuric acid, Boric acid | Carboxylic Acid (-COOH) | rsc.org, nih.gov |

| Reductive Defluorination | Organophotocatalyst, Hydrogen Atom Donor, Light | Difluoromethyl (-CF2H) | nih.gov, acs.org |

| Selective C-F Bond Functionalization | Radical, Photochemical, or Organometallic methods | Difluoromethylene (=CF2) Intermediates | researchgate.net, ccspublishing.org.cn |

| Base-Mediated Didefluorination | Strong base (e.g., NaHMDS) on specific substrates | Difluoroquinone methide Intermediates | acs.org |

Role of the Trifluoromethyl Group in Inducing Electron-Withdrawing Effects on the Aromatic System

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govchegg.com Its effect on the electronic properties of the aromatic ring in this compound is profound and multifaceted.

Deactivation of the Aromatic Ring: As a consequence of this electron withdrawal, the aromatic ring becomes deactivated towards electrophilic aromatic substitution (EAS). vaia.comyoutube.com The ring is less nucleophilic and therefore less reactive towards incoming electrophiles. vaia.com This deactivating effect is compounded by the presence of the two other electron-withdrawing substituents: the ortho-fluoro atom (primarily inductive withdrawal) and the meta-ester group (both inductive and resonance withdrawal).

Directing Effects in Electrophilic Aromatic Substitution: In EAS reactions, the -CF3 group is a strong meta-director. vaia.comvaia.com While all positions on the ring are deactivated, the ortho and para positions are more destabilized during the formation of the carbocation intermediate (the arenium ion). vaia.comyoutube.com Placing the positive charge of the intermediate on the carbon atom directly attached to the electron-withdrawing -CF3 group (as occurs in ortho and para attack) is highly energetically unfavorable. youtube.com Therefore, electrophilic attack preferentially occurs at the meta position, which avoids this direct destabilization. vaia.comvaia.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the -CF3 group, along with the ortho-fluorine, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netbeilstein-journals.org In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction. nih.gov The fluorine atom at the 2-position of this compound is an excellent leaving group and is activated for displacement by the powerful electron-withdrawing effects of the -CF3 and ester groups.

| Effect | Mechanism | Consequence for Reactivity | Reference |

|---|---|---|---|

| Strong Electron Withdrawal | Inductive Effect (-I) | Reduces electron density of the aromatic ring. | vaia.com, nih.gov, |

| Ring Deactivation (EAS) | Destabilization of carbocation intermediate | Slower reaction rates for electrophilic aromatic substitution. | vaia.com, youtube.com |

| Meta-Directing (EAS) | Avoidance of placing positive charge adjacent to -CF3 group | Incoming electrophiles are directed to the meta position. | vaia.com, vaia.com |

| Ring Activation (SNAr) | Stabilization of negative charge in Meisenheimer complex | Facilitates nucleophilic aromatic substitution, especially of the ortho-fluoro group. | nih.gov, beilstein-journals.org |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p). uc.ptresearchgate.netmdpi.com This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

The first step in a DFT study is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the calculations would reveal a planar benzene (B151609) ring, slightly distorted due to the electronic effects of the fluorine and trifluoromethyl substituents. The ester group's orientation relative to the ring would be a key finding of this optimization.

Beyond geometry, DFT is used to calculate the electronic structure. A key output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and near the carbonyl carbon, indicating sites for nucleophilic attack.

Table 1: Predicted Geometric Parameters from DFT Optimization Note: These are illustrative values based on DFT studies of similar substituted benzoates. Actual values would require specific calculation.

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Typical double bond length for an ester carbonyl group. mdpi.com |

| C(ring)-F Bond Length | ~1.35 Å | Standard bond length for a fluorine atom attached to an aromatic ring. |

| C(ring)-CF3 Bond Length | ~1.49 Å | Typical single bond length between an sp2 carbon and an sp3 carbon of the CF3 group. |

| C(ring)-C(ester) Bond Length | ~1.50 Å | Single bond connecting the phenyl ring to the ester functional group. |

| O=C-O-C Dihedral Angle | ~180° | Defines the planarity and conformation of the ethyl ester group. |

Quantum Chemical Analysis of Fluorine and Trifluoromethyl Group Effects on Molecular Orbitals and Reactivity

The chemical behavior of this compound is heavily influenced by its two fluorine-containing substituents. The fluorine atom at the ortho position and the trifluoromethyl (CF3) group at the meta position are both potent electron-withdrawing groups, primarily through the inductive effect. vaia.comnih.gov The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring. mdpi.com

Quantum chemical calculations, particularly Frontier Molecular Orbital (FMO) analysis, are essential for understanding this influence on reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the strong electron-withdrawing nature of the F and CF3 groups is expected to significantly lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted ethyl benzoate (B1203000). A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Natural Bonding Orbital (NBO) analysis could further quantify the charge delocalization and hyperconjugative interactions between the substituents and the aromatic ring. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties Note: These values are hypothetical, intended to illustrate the expected effects of the substituents.

| Parameter | Illustrative Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Lowered by electron-withdrawing groups, indicating reduced electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowered by electron-withdrawing groups, indicating enhanced electron-accepting ability. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a vital tool for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

To predict a vibrational spectrum, harmonic frequency calculations are performed on the optimized molecular geometry. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. researchgate.netresearchgate.net This allows for the confident assignment of complex experimental spectra. Key predicted vibrations for this molecule would include the C=O stretching of the ester, the C-F stretch, and the characteristic symmetric and asymmetric stretches of the CF3 group.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Comparing the computed shifts with experimental spectra serves as a powerful validation of the calculated molecular structure.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (Scaled) | Typical Experimental Range |

|---|---|---|

| C-H (Aromatic) Stretch | ~3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |

| C=O (Ester) Stretch | ~1725 cm⁻¹ | 1730-1715 cm⁻¹ mdpi.com |

| C-F (Aromatic) Stretch | ~1250 cm⁻¹ | 1270-1200 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

Theoretical chemistry provides profound insights into how chemical reactions occur. By modeling the reaction pathway, chemists can understand the mechanism and kinetics of a transformation. For a molecule like this compound, one might study its synthesis (e.g., Fischer esterification) or its hydrolysis. researchgate.netmdpi.com

Using DFT, a potential energy surface for the reaction can be mapped. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the location of the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For instance, modeling the acid-catalyzed hydrolysis would involve calculating the energies of the protonated ester, the tetrahedral intermediate formed by water attack, the transition states connecting these species, and the final products. Such an analysis would clarify whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. researchgate.netresearchgate.net

Figure 1: Illustrative Reaction Coordinate Diagram for Ester Hydrolysis (A simplified diagram showing the relative energies of species along a hypothetical reaction pathway.)

Key: R = Reactant Ester, P = Product Carboxylic Acid, TS = Transition State

Conformational Analysis and Energy Landscape Mapping

Most non-rigid molecules can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine the energy barriers to rotation between them. For this compound, the most significant conformational flexibility arises from rotation around the C(ring)–C(O) single bond.

This rotation gives rise to two primary planar conformers: a cis form, where the C=O bond is on the same side as the ortho-fluorine substituent, and a trans form, where it is on the opposite side. Detailed computational studies on analogous compounds, such as methyl 2-trifluoromethylbenzoate, have shown that such molecules often exist as interconverting nonplanar conformations, with one conformer being predominant. rsc.org A study on 2-fluorobenzoic acid also highlights the existence of multiple conformers with varying stability. nih.gov

To map the energy landscape, computational chemists perform a "potential energy scan," where a specific dihedral angle (e.g., F–C–C=O) is systematically rotated, and the energy is calculated at each step. This scan reveals the energy minima (stable conformers) and maxima (rotational barriers). For this compound, it is likely that steric and electronic repulsion between the ortho-fluorine and the carbonyl oxygen would influence the relative stability of the conformers. The trans conformer is often found to be more stable in related systems. rsc.org

Table 4: Illustrative Relative Energies of Conformers Note: Energies are relative to the most stable conformer. Values are hypothetical and based on trends in similar molecules.

| Conformer | Dihedral Angle (F-C-C=O) | Relative Energy (kJ/mol) | Population at 298 K (Predicted) |

|---|---|---|---|

| Trans | ~180° | 0.0 | ~90% |

Applications in Organic Synthesis

Role as a Precursor in Agrochemical Synthesis

Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability. acs.orgyoutube.com The 2-fluoro-5-(trifluoromethyl)phenyl moiety is a key structural feature in some herbicidal and insecticidal compounds. Ethyl 2-fluoro-5-(trifluoromethyl)benzoate can be a crucial starting material for the synthesis of these active ingredients. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, a common functional group in many agrochemicals.

Utility in the Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, the introduction of fluorine and trifluoromethyl groups is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. googleapis.com this compound can be used to synthesize a variety of pharmaceutical intermediates. The ester functionality allows for the introduction of diverse side chains and the formation of amide bonds, which are central to the structure of many biologically active molecules.

Key Chemical Transformations

The synthetic utility of this compound is further demonstrated by its reactivity in a range of chemical transformations.

The ester can be readily hydrolyzed back to the parent carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid, under either acidic or basic conditions. google.com Basic hydrolysis, using a base such as sodium hydroxide, followed by acidic workup is a common and efficient method. This transformation is often a necessary step to enable subsequent reactions, such as amide bond formation.

Reduction of the ester group provides access to the corresponding primary alcohol, (2-fluoro-5-(trifluoromethyl)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The resulting benzylic alcohol is another versatile intermediate that can be further functionalized.

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups. The fluorine atom at the 2-position is particularly susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction provides a powerful method for introducing new substituents onto the aromatic ring.

While the ester group itself is not typically the reactive partner in cross-coupling reactions, the aromatic ring can be further functionalized with a leaving group (e.g., bromine or iodine) to participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, respectively, allowing for the construction of complex molecular architectures.

Conclusion

Ethyl 2-fluoro-5-(trifluoromethyl)benzoate (B13351840) is a strategically designed molecule that embodies the synergistic benefits of fluorine substitution and the versatility of the benzoate (B1203000) ester scaffold. Its unique electronic properties, arising from the ortho-fluoro and meta-trifluoromethyl substituents, render it a valuable building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. The accessibility of its precursor and the array of chemical transformations it can undergo underscore its importance in contemporary organic synthesis. As the demand for sophisticated fluorinated compounds continues to grow, the role of versatile intermediates like Ethyl 2-fluoro-5-(trifluoromethyl)benzoate is set to become even more significant in driving innovation across the chemical sciences.

Strategic Applications in Organic Synthesis As a Chemical Intermediate

Precursor for Advanced Fluorinated Building Blocks and Specialty Chemicals

Ethyl 2-fluoro-5-(trifluoromethyl)benzoate (B13351840) serves as a pivotal starting material for the synthesis of more elaborate fluorinated building blocks and specialty chemicals. The ester functionality can be readily transformed into other functional groups, such as amides, hydrazides, or alcohols, through standard chemical procedures. These transformations allow for the introduction of diverse structural motifs, expanding the chemical space accessible from this primary intermediate.

For instance, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid, provides a key precursor for the synthesis of various derivatives. This acid can be coupled with a wide array of amines and alcohols to generate a library of amide and ester compounds with potential applications in pharmaceuticals and materials science. The fluorine and trifluoromethyl groups often enhance the metabolic stability and binding affinity of the final products. mdpi.com

The strategic placement of the fluorine atom ortho to the ester group allows for specific transformations, such as directed ortho-metalation, which can be used to introduce additional substituents onto the aromatic ring. This controlled functionalization is a powerful tool for creating highly substituted and complex fluorinated molecules that would be difficult to synthesize through other means.

Role in Multi-step Synthesis of Complex Organic Molecules

The unique substitution pattern of Ethyl 2-fluoro-5-(trifluoromethyl)benzoate makes it an ideal intermediate in the multi-step synthesis of complex organic molecules, including those with significant biological activity.

The fluorine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly useful for the construction of substituted aromatic and biphenyl (B1667301) systems. By reacting the intermediate with various nucleophiles, such as phenols, thiophenols, or anilines, a diverse range of diaryl ethers, sulfides, and amines can be synthesized. These structures are common motifs in many biologically active compounds.

Furthermore, the ester can be a precursor to a boronic acid or a related organometallic species, which can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biphenyl structures. The synthesis of trifluoromethyl-bearing bifunctional acyl-acceptant arenes, including 2,2'-bis(trifluoromethylated aryloxy)biphenyls, has been demonstrated through nucleophilic aromatic substitution on fluorinated precursors. bldpharm.com Although not directly using this compound, this highlights a key synthetic route for which it is a suitable starting material.

| Reactant A | Reactant B | Product Type | Potential Application |

| This compound | Arylboronic acid | Substituted biphenyl | Pharmaceuticals, Agrochemicals |

| This compound | Phenol (B47542) | Diaryl ether | Materials Science, Drug Discovery |

| This compound | Amine | Substituted aniline | Fine Chemicals, Dyes |

The functionalities present in this compound allow for its incorporation into a wide variety of heterocyclic architectures, which are ubiquitous in medicinal chemistry. The ester group can be converted to a hydrazide, which can then undergo cyclization reactions with various reagents to form heterocycles such as pyrazoles, oxadiazoles, and triazoles.

Additionally, the fluorine atom and the ester group can participate in tandem reactions to construct fused heterocyclic systems. For example, a nucleophilic attack on the aromatic ring followed by an intramolecular cyclization involving the ester group can lead to the formation of benzofurans or other related heterocycles. The synthesis of trifluoromethyl-containing heterocyclic compounds is a significant area of research due to the beneficial effects of the trifluoromethyl group on the biological properties of molecules. acs.org

A study on the synthesis of isocoumarins from 2-ethynylbenzoates demonstrates a methodology where a substituted benzoate (B1203000) undergoes heterocyclization. acs.orgnih.gov While this specific study did not use this compound, the principle of using a substituted benzoate to build a heterocyclic core is a key strategy where our title compound could be employed.

| Starting Material | Reaction Type | Resulting Heterocycle |

| This compound | Reaction with hydrazine (B178648) followed by cyclization | Pyrazole, Triazole |

| This compound | Nucleophilic aromatic substitution and intramolecular cyclization | Benzofuran, Benzothiophene |

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The distinct electronic nature of this compound, arising from the ortho-fluoro and para-trifluoromethyl substituents relative to the ester, makes it a valuable substrate for the development of novel synthetic methodologies. The electron-withdrawing character of both the fluorine and trifluoromethyl groups activates the aromatic ring for certain types of reactions while deactivating it for others.

Research into the reactivity of this and similar compounds can lead to the discovery of new synthetic transformations. For example, the development of new catalysts or reaction conditions that can selectively functionalize one of the C-H bonds on the aromatic ring in the presence of the existing substituents would be a significant advancement. The unique reactivity can also be exploited in cascade reactions, where multiple bonds are formed in a single operation, leading to a more efficient synthesis of complex molecules. The presence of a fluorine atom has been shown to be tolerated in certain heterocyclization/functionalization cascade reactions, indicating the potential for developing such methodologies with this substrate. acs.orgnih.gov

Derivatization Chemistry and Analogue Exploration for Research Purposes

Systematic Modification of the Ethyl Ester Group for Structure-Reactivity Correlation Studies

The ethyl ester group in ethyl 2-fluoro-5-(trifluoromethyl)benzoate (B13351840) is a key site for modification to study structure-reactivity relationships. These studies are crucial for understanding how changes in this part of the molecule affect its stability, solubility, and interactions with biological targets.

Standard chemical transformations of the ester group include:

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid. This acid is a primary building block for creating a wide array of derivatives, particularly amides, through coupling reactions with various amines.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups to modulate properties such as lipophilicity and steric bulk. For example, the synthesis of propyl 2-fluoro-5-(trifluoromethyl)benzoate provides a slightly more lipophilic analogue for comparative studies. nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol, providing another functional group for further derivatization.

Conversion to Ketones: A more complex derivatization involves the conversion of benzoate (B1203000) esters into trifluoromethyl ketones. beilstein-journals.org For instance, a method has been developed for the trifluoromethylation of methyl carboxylates using fluoroform (HCF3) to produce aryl trifluoromethyl ketones, a transformation that could be adapted for the ethyl ester of 2-fluoro-5-(trifluoromethyl)benzoic acid. beilstein-journals.org

A significant aspect of structure-reactivity studies involves investigating the metabolic fate of these compounds. Research on a series of substituted benzoic acids has shown that the nature of the substituents heavily influences whether the primary metabolic pathway is glucuronidation or glycine (B1666218) conjugation. nih.gov By systematically altering the ester group and observing the resulting metabolic profiles, researchers can fine-tune the pharmacokinetics of a potential drug candidate. nih.gov

Table 1: Examples of Ester Modification and Resulting Compounds

| Original Compound | Modification Type | Resulting Compound/Intermediate | Reference |

|---|---|---|---|

| Ethyl 2-fluoro-5-(trifluoromethyl)benzoate | Hydrolysis | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| This compound | Transesterification | Propyl 2-fluoro-5-(trifluoromethyl)benzoate | nih.gov |

| Methyl Benzoates | Trifluoromethylation | Aryl Trifluoromethyl Ketones | beilstein-journals.org |

Aromatic Ring Functionalization for the Synthesis of Diversified Chemical Scaffolds

Functionalizing the aromatic ring of this compound introduces additional substituents that can drastically alter the molecule's properties and provide new points for molecular elaboration. These modifications are essential for developing diversified chemical scaffolds.

Common functionalization reactions include:

Nitration: Introducing a nitro group onto the aromatic ring, as demonstrated in the synthesis of compounds from 4-fluoro-3-nitrobenzoic acid, provides a versatile chemical handle. researchgate.net The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amine, which can then participate in a wide range of coupling and derivatization reactions to build more complex molecules. researchgate.net

Hydroxylation: The introduction of a hydroxyl group creates a phenol (B47542) derivative, such as ethyl 2-fluoro-3-hydroxy-5-(trifluoromethyl)benzoate. bldpharm.com This adds a hydrogen bond donor and a site for etherification or other modifications.

Formylation: The creation of a formyl derivative, like 2-fluoro-5-formylbenzoic acid, introduces an aldehyde group that can be used in reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. bldpharm.com

Amination and Further Derivatization: The introduction of an amino group, which can then be further functionalized, leads to highly complex scaffolds. An example is the synthesis of 5-fluoro-2-(N-methylethanesulfonamido)benzoic acid, where an amino group is introduced and subsequently reacted to form a sulfonamide. nih.gov

These functionalization strategies allow for the fine-tuning of electronic properties, steric hindrance, and the potential for new intermolecular interactions, which are critical for optimizing the binding of a molecule to its biological target.

Table 2: Examples of Aromatic Ring Functionalization

| Parent Scaffold | Functional Group Added | Example Compound | Reference |

|---|---|---|---|

| Fluoro-(trifluoromethyl)benzoate | Hydroxyl (-OH) | Ethyl 2-fluoro-3-hydroxy-5-(trifluoromethyl)benzoate | bldpharm.com |

| Fluoro-benzoate | Nitro (-NO2) | 4-Fluoro-3-nitrobenzoic acid | researchgate.net |

| Fluoro-benzoate | Formyl (-CHO) | 2-Fluoro-5-formylbenzoic acid | bldpharm.com |

| Fluoro-benzoate | Sulfonamide (-SO2NRR') | 5-fluoro-2-(N-methylethanesulfonamido)benzoic acid | nih.gov |

Synthesis of Related Compounds with Varied Fluoro and Trifluoromethyl Substituent Patterns and Positions

The specific placement of the fluoro and trifluoromethyl groups on the benzoic acid ring is a critical determinant of a compound's activity. The synthesis and study of isomers and analogues with different substitution patterns are fundamental to understanding the structure-property relationships of this chemical class.

The parent compound, this compound, is part of a larger family of fluorinated benzoic acid derivatives. A comparative study of various isomers has revealed significant differences in their metabolic fates. nih.gov For example, 2-fluoro-4-trifluoromethyl benzoic acid and 4-fluoro-2-trifluoromethyl benzoic acid were found to be metabolized primarily through glucuronidation, whereas 3-trifluoromethyl-4-fluorobenzoic acid mainly forms glycine conjugates. nih.gov This highlights how the positional chemistry of the substituents dictates interaction with metabolic enzymes.

The synthesis of these analogues often starts from correspondingly substituted toluenes, which undergo chlorination and then fluorination to generate the trifluoromethyl group, followed by oxidation of the methyl group to a carboxylic acid. google.com

Table 3: Comparison of Related Fluoro- and Trifluoromethyl-Substituted Benzoate Analogues

| Compound Name | Key Structural Difference from Target | Reference |

|---|---|---|

| Ethyl 2-fluoro-4-(trifluoromethyl)benzoate | Positional isomer (CF3 at C4 instead of C5) | nih.gov, bldpharm.com |

| Ethyl 4-fluoro-2-(trifluoromethyl)benzoate | Positional isomer (F at C4, CF3 at C2) | nih.gov |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Positional isomer (F at C3, no ester) | ossila.com |

| Ethyl 2-chloro-5-(trifluoromethyl)benzoate | Chlorine replaces fluorine | cymitquimica.com |

| Ethyl 2-fluoro-5-methylbenzoate | Methyl group replaces trifluoromethyl group | nih.gov |

| Ethyl 2-(trifluoromethyl)benzoate | Lacks the fluorine atom at the C2 position | vwr.com |

This exploration of different substitution patterns is vital for developing quantitative structure-activity relationships (QSAR), which can help predict the properties and activities of novel, unsynthesized compounds, thereby accelerating the discovery process in both pharmaceutical and materials science research.

Compound Index

Future Research Trajectories and Methodological Challenges

Unexplored Reaction Pathways and Catalytic Transformations Involving Ethyl 2-fluoro-5-(trifluoromethyl)benzoate (B13351840)

While the synthesis of ethyl 2-fluoro-5-(trifluoromethyl)benzoate is established, its reactivity in a broader range of chemical transformations remains largely unexplored. Future research will likely delve into novel reaction pathways and catalytic systems to further enhance its synthetic value.

One promising area is the late-stage functionalization of the aromatic ring through C-H activation. researchgate.net Developing catalytic systems, for instance using ruthenium(II), that can selectively activate the C-H bonds of the benzoate (B1203000) ring would open up new avenues for creating diverse molecular architectures. researchgate.net The electronic effects of the fluorine and trifluoromethyl substituents will play a crucial role in directing the regioselectivity of such reactions, presenting both a challenge and an opportunity for synthetic chemists.

Furthermore, photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. nih.gov Investigating the behavior of this compound in photoredox-catalyzed reactions, such as trifluoromethylation or perfluoroalkylation of other substrates, could reveal novel reactivity patterns. nih.gov The electron-withdrawing nature of the substituents on the benzoate may influence its performance as a substrate or even as a photosensitizer in certain contexts.

Decarboxylative coupling reactions of the parent carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid, represent another underexplored frontier. sigmaaldrich.com By converting the ester to the corresponding carboxylic acid, it could be used in transition-metal-catalyzed cross-coupling reactions where the carboxyl group is extruded as carbon dioxide, allowing for the introduction of various aryl, alkyl, or other functional groups.

A summary of potential unexplored reaction pathways is presented in the table below.

| Reaction Type | Potential Outcome | Key Challenge |

| C-H Activation | Direct functionalization of the aromatic ring | Achieving high regioselectivity in the presence of multiple C-H bonds and two different fluorine-containing groups. researchgate.net |

| Photoredox Catalysis | Novel bond formations under mild conditions | Understanding the excited-state properties of the molecule and its potential as a catalyst or substrate. nih.gov |

| Decarboxylative Coupling | Introduction of new substituents in place of the carboxyl group | Efficient conversion of the ester to the carboxylic acid and optimization of the decarboxylative coupling conditions. |

Advancements in Asymmetric Synthesis Utilizing Fluorinated Benzoates as Chiral Auxiliaries or Substrates

The demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries continues to grow. biesterfeld.no Future research is poised to explore the use of fluorinated benzoates like this compound in asymmetric synthesis, either as chiral auxiliaries or as prochiral substrates.

While the direct use of this compound as a chiral auxiliary has not been extensively reported, the concept of using benzoates as photosensitizing auxiliaries in C(sp3)–H fluorinations has been demonstrated. tandfonline.comresearchgate.net This suggests a potential trajectory where chiral versions of fluorinated benzoates could be developed to induce enantioselectivity in such reactions. The development of chiral derivatizing agents based on trifluoromethyl-containing benzoic acids for determining the absolute configuration of amines and alcohols further underscores the potential in this area. nih.gov

A more direct line of research involves the asymmetric transformation of the ester itself. For instance, asymmetric hydrogenation of the aromatic ring or of a double bond introduced elsewhere in the molecule could lead to chiral products. nih.govrsc.orgrsc.org The development of efficient catalysts, such as those based on iridium, for the asymmetric hydrogenation of fluorinated olefins is a significant step in this direction. nih.govrsc.org

Enzyme-catalyzed reactions also present a powerful tool for asymmetric synthesis. nih.govnih.govresearchgate.net The kinetic resolution of racemic fluorinated arylcarboxylic acid esters via hydrolysis with esterases or lipases has been shown to produce chiral acids and unreacted esters with high enantiomeric purity. mdpi.comresearchgate.net Applying this methodology to this compound could provide a biocatalytic route to the corresponding chiral carboxylic acid, a valuable building block for further synthesis. The exploration of fleeting chiral intermediates in enzyme-catalyzed reactions could also offer deeper mechanistic insights and new synthetic opportunities. acs.orgnih.gov

Potential strategies for asymmetric synthesis are outlined below.

| Approach | Methodology | Potential Product |

| Chiral Auxiliary | Development of a chiral variant of the benzoate to guide stereoselective transformations. | Enantiomerically enriched products from reactions like C-H fluorination. tandfonline.comresearchgate.net |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Iridium-based) to hydrogenate a prochiral double bond. | Chiral saturated carbocycles or side chains. nih.govrsc.orgrsc.org |

| Enzymatic Resolution | Hydrolase-catalyzed kinetic resolution of the racemic ester. | Enantiopure 2-fluoro-5-(trifluoromethyl)benzoic acid and the remaining ester. mdpi.comresearchgate.net |

| Chiral Resolution | Separation of enantiomers through derivatization with a chiral resolving agent and subsequent separation techniques like crystallization. wikipedia.orgnih.gov | Enantiomerically pure forms of the compound or its derivatives. |

Development of Sustainable Synthetic Routes and Green Chemistry Methodologies for Fluorinated Aromatic Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and related compounds.

One area of focus is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various fluorinated compounds, including imines and primary amides from esters. researchgate.netacs.orgnih.gov Exploring the mechanochemical synthesis of this compound could significantly reduce solvent waste and energy consumption compared to traditional solution-phase methods.

Flow chemistry is another powerful technology for developing sustainable synthetic processes. nih.gov Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. Applying flow chemistry to the synthesis of fluorinated aromatic esters could lead to more efficient and safer manufacturing processes, particularly for reactions that are highly exothermic or involve hazardous reagents.

Biocatalysis, as mentioned in the context of asymmetric synthesis, is inherently a green chemistry approach. numberanalytics.comnumberanalytics.com Utilizing enzymes for the synthesis or modification of this compound operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thus avoiding the use of harsh reagents and organic solvents. nih.gov

Key green chemistry approaches are summarized below.

| Green Chemistry Approach | Key Advantages |

| Mechanochemistry | Reduced solvent usage, potentially faster reaction times, and unique reactivity. researchgate.netnih.govchemrxiv.org |

| Flow Chemistry | Improved safety, efficiency, and scalability of reactions. nih.gov |

| Biocatalysis | Mild reaction conditions, high selectivity, and use of renewable catalysts (enzymes). numberanalytics.comnumberanalytics.com |

Emerging Research Applications in Novel Materials Science and Chemical Probes

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive candidate for applications in materials science and as a precursor for chemical probes.

In the realm of materials science, fluorinated compounds are known to exhibit interesting properties for applications in liquid crystals. tandfonline.comtandfonline.comrsc.org The introduction of fluorine can influence mesophase behavior, dielectric anisotropy, and other key physical properties. rsc.org Research into the synthesis and characterization of liquid crystalline materials derived from or incorporating the 2-fluoro-5-(trifluoromethyl)benzoate core could lead to the discovery of new materials with tailored properties for display technologies and other optical applications. nih.govnih.gov For instance, fluorinated benzoic acids have been investigated for their liquid crystalline properties, and it is conceivable that esters like this compound could serve as building blocks for more complex liquid crystal architectures. tandfonline.comresearchgate.net

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. biesterfeld.no It is also becoming increasingly important in the development of positron emission tomography (PET) imaging agents. nih.govmdpi.com The synthesis of [18F]-labeled trifluoromethyl groups is a growing area of research. This compound could serve as a precursor for developing novel PET probes. nih.gov The non-radioactive ester could be used to optimize the biological target affinity and pharmacokinetic properties before embarking on the more challenging synthesis of the radiolabeled analogue.

Furthermore, the general class of fluorinated aromatic compounds is being explored for use in organic light-emitting diodes (OLEDs). The electronic properties of the 2-fluoro-5-(trifluoromethyl)phenyl group could be harnessed in the design of new emissive or charge-transport materials for OLEDs.

| Application Area | Rationale |

| Liquid Crystals | The fluorine and trifluoromethyl groups can be used to tune the mesomorphic and electro-optical properties of the material. tandfonline.comtandfonline.comrsc.org |

| PET Imaging Probes | The trifluoromethyl group is a key moiety for developing PET agents, and this compound could serve as a scaffold for new probes. nih.govmdpi.com |

| Organic Electronics (e.g., OLEDs) | The electron-withdrawing nature of the substituents can be exploited to design materials with specific electronic properties for use in devices. |

| Agrochemicals | The trifluoromethyl group is a common feature in modern agrochemicals, making this compound a potentially useful building block. biesterfeld.no |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-fluoro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and esterification. For example, bromination of a precursor (e.g., ethyl 2-amino-5-(trifluoromethyl)benzoate) using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves selective substitution . Esterification of the corresponding benzoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄) is common. Key parameters include temperature control (reflux at 80–100°C) and stoichiometric ratios (1:1.2 acid-to-alcohol) to maximize ester yield .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions. For example:

- ¹⁹F NMR shows distinct peaks for fluorine at C2 (−110 to −115 ppm) and CF₃ at C5 (−60 to −65 ppm) .

- High-resolution mass spectrometry (HRMS) verifies molecular mass (e.g., [M+H]+ = 265.05 g/mol). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at −20°C but degrades in humid conditions due to ester hydrolysis. Avoid exposure to strong bases (e.g., NaOH) or oxidants (e.g., KMnO₄), which cleave the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

- Methodological Answer : The electron-withdrawing CF₃ group at C5 directs electrophiles to the C3 position, while fluorine at C2 deactivates the ring. For nitration, use mixed HNO₃/H₂SO₄ at 0°C to favor C3 substitution (~70% yield). Computational modeling (DFT) predicts charge distribution to optimize conditions .

Q. What analytical challenges arise in quantifying trace impurities (e.g., de-esterified byproducts) during synthesis?

- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the parent compound from 2-fluoro-5-(trifluoromethyl)benzoic acid. Limit of detection (LOD) is <0.1% using UV at 254 nm. Mass spectrometry (LC-MS) confirms impurity identity .

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The CF₃ group enhances electrophilicity at C3, enabling Pd-catalyzed coupling with arylboronic acids. Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours. Yields range from 60–85%, depending on steric hindrance .

Contradictions and Resolutions

- Evidence Conflict : Bromination in uses NBS at 25°C, while employs Br₂ at 0°C. Resolution: NBS offers better regioselectivity for lab-scale synthesis, whereas Br₂ is cost-effective for bulk but requires stricter temperature control .

- Stability Data : claims stability under air, but notes hydrolysis risk. Recommendation: Store under inert gas to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.